3,5-Dibromo-N-mesitylpyridin-2-amine
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Overview
Description
3,5-Dibromo-N-mesitylpyridin-2-amine is a chemical compound with the molecular formula C12H12Br2N2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring and a mesityl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-mesitylpyridin-2-amine typically involves the bromination of N-mesitylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-mesitylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.
Scientific Research Applications
3,5-Dibromo-N-mesitylpyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-mesitylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atoms and the mesityl group can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary based on the biological system and the specific application .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridin-2-amine: Similar structure but lacks the mesityl group.
2-Amino-3,5-dibromopyridine: Another derivative with similar bromination pattern but different substitution on the nitrogen atom.
Uniqueness
3,5-Dibromo-N-mesitylpyridin-2-amine is unique due to the presence of the mesityl group, which can significantly alter its chemical properties and reactivity compared to other dibromopyridine derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H14Br2N2 |
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Molecular Weight |
370.08 g/mol |
IUPAC Name |
3,5-dibromo-N-(2,4,6-trimethylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H14Br2N2/c1-8-4-9(2)13(10(3)5-8)18-14-12(16)6-11(15)7-17-14/h4-7H,1-3H3,(H,17,18) |
InChI Key |
QRXVGONLPFJAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=N2)Br)Br)C |
Origin of Product |
United States |
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